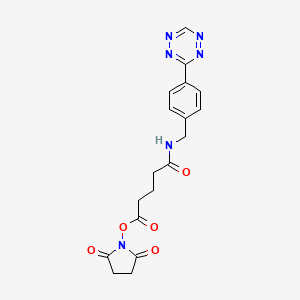

Tetrazine-Ph-NHCO-C3-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5/c25-14(2-1-3-17(28)29-24-15(26)8-9-16(24)27)19-10-12-4-6-13(7-5-12)18-22-20-11-21-23-18/h4-7,11H,1-3,8-10H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUUJWMNSUXICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244040-64-9 | |

| Record name | 1244040-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a premier bioorthogonal chemistry tool, prized for its exceptionally fast kinetics and high specificity in complex biological environments. This guide provides a comprehensive overview of the core principles of the iEDDA reaction, with a focus on its application in drug development and biological research. It includes a compilation of key kinetic data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical implementation of this powerful technology.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[1] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[2] The unique reactivity of the iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] A smaller energy gap between these frontier orbitals leads to a faster reaction rate.[3]

The most commonly employed dienes in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient.[4] The dienophiles are typically strained and electron-rich alkenes or alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes.[3][5] The high ring strain of these dienophiles raises the energy of their HOMO, bringing it closer to the LUMO of the tetrazine and thus dramatically accelerating the reaction.[3]

The mechanism proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1] This irreversible nitrogen extrusion is a key thermodynamic driving force for the reaction.[6]

Quantitative Data: Reaction Kinetics

The selection of the appropriate diene and dienophile is critical for the successful application of the iEDDA reaction. The following tables summarize the second-order rate constants for various tetrazine-dienophile pairs, providing a quantitative basis for comparison.

| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene (B1233481) (TCO) | 2000 | 9:1 MeOH/water |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Norbornene | 1.9 | Not Specified |

| 3-methyl-6-phenyl-s-tetrazine | trans-cyclooctene (TCO) | 850 | Not Specified |

| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | 3.3 x 10⁵ | Not Specified |

| 3-(p-benzylaminocarbonylphenyl)-6-phenyl-s-tetrazine | trans-cyclooctene (TCO) | 1.2 x 10⁴ | Not Specified |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclopropene | >30 times faster than with TCO for mono-substituted tetrazines | Not Specified |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclobutene | Slower than cyclopropene | Not Specified |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclopentene | Slower than cyclobutene | Not Specified |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclohexene | Slower than cyclopentene | Not Specified |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Cyclooctene | Slower than cyclohexene | Not Specified |

Experimental Protocols

General Protocol for the Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a common method for the synthesis of a widely used tetrazine derivative.

Materials:

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol). The reaction can be stirred at room temperature or gently heated. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is typically a colored solid.

Protocol for Antibody-TCO Conjugation and Tetrazine Ligation

This protocol outlines a general procedure for labeling an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorophore or a drug).

Materials:

-

Antibody solution (1-5 mg/mL in a non-amine-containing buffer like PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous DMSO or DMF

-

Spin desalting columns

-

Tetrazine-functionalized molecule of interest

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at the desired concentration in the reaction buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

TCO-NHS Ester Labeling:

-

Dissolve the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

-

Tetrazine Ligation:

-

Add the tetrazine-functionalized molecule to the purified TCO-labeled antibody solution. A 1.1 to 2.0 molar excess of the tetrazine is recommended.

-

Incubate the reaction at room temperature for 10-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Final Purification (Optional): If necessary, remove any unreacted tetrazine-conjugate using a spin desalting column. The final antibody conjugate is now ready for use.

Visualizations

The following diagrams illustrate the core concepts of the iEDDA reaction.

Caption: The mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Caption: A typical experimental workflow for bioconjugation using iEDDA chemistry.

Caption: Signaling pathway for targeted drug delivery using a pre-targeting iEDDA approach.

References

- 1. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

The Chemistry and Application of Heterobifunctional Tetrazine Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional tetrazine linkers are at the forefront of bioconjugation chemistry, enabling the precise and efficient coupling of molecules in complex biological systems. Their unique reactivity, governed by the principles of bioorthogonal chemistry, has made them indispensable tools in fields ranging from live-cell imaging to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core properties of these linkers, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate their mechanism and application.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The functionality of tetrazine linkers is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition.[1] In this reaction, an electron-deficient tetrazine (the diene) reacts with an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is exceptionally fast and highly selective, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst.[4][5][6] The reaction is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[3][4]

The reaction rate can be tuned by modifying the substituents on both the tetrazine and the dienophile.[7] Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups on the dienophile also accelerate the ligation.[3][8]

Quantitative Data: A Comparative Analysis

The efficiency of a bioorthogonal reaction is paramount for its practical application. The following tables summarize key quantitative data for various tetrazine derivatives, providing a basis for selecting the appropriate linker for a given experimental need.

Table 1: Second-Order Rate Constants of Tetrazine-TCO Ligations

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference |

| 3,6-diaryl-s-tetrazine (1b) | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol:Water | 25 | [4][9] |

| 3,6-diaryl-s-tetrazine (1b) | trans-cyclooctene | 1140 ± 40 | Methanol | 25 | [9] |

| 3,6-diaryl-s-tetrazine (1b) | trans-cyclooctene | 400 ± 20 | THF | 25 | [9] |

| Various substituted tetrazines | TCO | 9 - 3000 (half-lives in ms) | PBS pH 7.4 | 37 | [10] |

| 2-pyridyl-substituted tetrazine | TCO-PEG₄ | 69,400 | Not Specified | Not Specified | [11] |

| d-TCO derivative | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | 25 | [11] |

| Tetrazine (3c) | PhEtNC (isonitrile) | 29.4 ± 0.8 | 1:4 DMSO:H₂O | 37 | [12] |

| Tetrazine (3c) | tert-octyl isocyanide | 57 ± 5 | 1:4 DMSO:H₂O | 37 | [12] |

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Condition | Time (h) | % Remaining | Reference |

| DHP₂ | Biological Media | >10 | >90 | [11] |

| 2Pyr₂ | Biological Media | >10 | <1 | [11] |

| Selected tetrazines | PBS pH 7.4, 37°C | 14 | Varies (see source) | |

| Selected tetrazines | 100% Fetal Bovine Serum, 37°C | 10 | Varies (see source) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional tetrazine linkers. The following are representative protocols for key experiments.

Protocol 1: General Procedure for Tetrazine Ligation Monitoring by HPLC

This protocol describes a general method for monitoring the progress of a bioconjugation reaction between a tetrazine-labeled molecule and a TCO-functionalized protein.

Materials:

-

Tetrazine-functionalized molecule of interest

-

TCO-functionalized protein (e.g., Thioredoxin (Trx))

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare stock solutions of the tetrazine-functionalized molecule and the TCO-functionalized protein in an appropriate solvent (e.g., DMSO or aqueous buffer).

-

In a microcentrifuge tube, combine the TCO-protein (e.g., to a final concentration of 15 µM) with the tetrazine-molecule (e.g., to a final concentration of 30 µM) in PBS.

-

Incubate the reaction mixture at room temperature.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of 0.1% TFA in ACN.

-

Analyze the samples by reverse-phase HPLC.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A suitable gradient to separate the starting materials from the conjugated product (e.g., 5-95% B over 30 minutes).

-

Detection: Monitor the absorbance at a wavelength appropriate for the protein and the tetrazine-containing molecule (e.g., 280 nm for the protein and ~520 nm for the tetrazine).

-

-

Quantify the peak areas of the starting materials and the product to determine the reaction progress.[9]

Protocol 2: Stability of Tetrazines in Phosphate Buffered Saline (PBS)

This protocol outlines a method to assess the stability of tetrazine derivatives under physiological buffer conditions.

Materials:

-

Tetrazine compounds of interest

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well clear flat-bottomed microplate

-

Microplate reader with temperature control

Procedure:

-

Prepare stock solutions of the tetrazine compounds in DMSO.

-

Dilute the tetrazine stocks in PBS (pH 7.4) to a final concentration of 0.2 mM, ensuring the final DMSO concentration is 1%.

-

Pipette the solutions into the wells of a 96-well plate. Include wells with PBS and 1% DMSO as a blank.

-

Incubate the plate at 37°C in the microplate reader.

-

Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 515-530 nm) over a period of 14 hours.

-

Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.

-

Perform the experiment in triplicate for each tetrazine derivative to ensure reproducibility.

Protocol 3: Stability of Tetrazines in Serum

This protocol is designed to evaluate the stability of tetrazine linkers in a more complex biological medium.

Materials:

-

Tetrazine compounds of interest

-

Fetal Bovine Serum (FBS)

-

UV-visible spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvette

Procedure:

-

Pre-equilibrate 100% FBS to 37°C in a capped quartz cuvette inside the spectrophotometer.

-

Add the tetrazine compound from a DMSO stock to the FBS to a final concentration of 1 mM (final DMSO concentration of 1%). A higher concentration is used compared to the PBS stability assay to overcome baseline drift from the serum.

-

Immediately begin monitoring the decrease in the tetrazine's absorbance at its characteristic wavelength (e.g., 515 nm) over 10 hours at 37°C.

-

Record the absorbance at regular intervals to determine the degradation rate.[10]

Visualizing Workflows and Mechanisms

Graphical representations are invaluable for understanding the complex processes involving heterobifunctional tetrazine linkers. The following diagrams, created using the DOT language, illustrate key applications and mechanisms.

Caption: Workflow for pre-targeted in vivo imaging using tetrazine ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Hetero-bifunctional Crosslinkers Containing Tetrazine which Selectively Reacts with Strained C-C Multiple Bonds | TCI AMERICA [tcichemicals.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. escholarship.org [escholarship.org]

An In-Depth Technical Guide to Tetrazine-Ph-NHCO-C3-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Tetrazine-Ph-NHCO-C3-NHS ester, a key reagent in the fields of bioconjugation and targeted protein degradation. Detailed experimental protocols and structured data are presented to facilitate its effective use in research and development.

Core Chemical Identity and Structure

This compound is a heterobifunctional crosslinker featuring a tetrazine moiety and an N-hydroxysuccinimide (NHS) ester. This architecture allows for a two-step sequential or one-pot conjugation strategy. The tetrazine group participates in an exceptionally fast and selective inverse electron demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). The NHS ester provides a reactive handle for covalent modification of primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or other biomolecules.

Chemical Structure:

Physicochemical and Reactive Properties

A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1244040-64-9 | [1][] |

| Molecular Formula | C₁₈H₁₈N₆O₅ | [] |

| Molecular Weight | 398.37 g/mol | [] |

| Appearance | Pink to red solid | [3] |

| Purity | Typically >95% (verified by LCMS and NMR) | [3] |

Table 2: Solubility and Storage

| Parameter | Details | Source |

| Solubility | DMSO: 95 mg/mL (238.47 mM) | [4] |

| Storage (Solid) | -20°C for up to 3 years | [3][4] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |

Table 3: Reactivity and Stability

| Feature | Description | Source |

| Tetrazine-TCO Reaction Kinetics | Exceptionally fast, with second-order rate constants for similar phenyl-tetrazines and TCO in the range of 10³ to 10⁶ M⁻¹s⁻¹. | [6][7] |

| NHS Ester-Amine Reaction | Optimal pH range of 7.2-8.5. The NHS ester is susceptible to hydrolysis, with the rate increasing at higher pH. | [8] |

| Stability | Tetrazine moiety is sensitive to prolonged exposure to acidic or basic conditions. The NHS ester is moisture-sensitive and should be stored desiccated. | [9][10] |

Key Applications and Experimental Workflows

This compound is a versatile tool with primary applications in bioconjugation for labeling and tracking of biomolecules, and as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Bioconjugation and Labeling

The dual reactivity of this linker allows for the straightforward labeling of proteins, antibodies, and other amine-containing molecules. The workflow typically involves an initial reaction of the NHS ester with the biomolecule, followed by the iEDDA reaction with a TCO-functionalized reporter molecule (e.g., a fluorophore, biotin, or drug).

PROTAC Development

In the context of PROTACs, this linker serves to connect a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Antibody Labeling

This protocol describes the labeling of an antibody with a tetrazine moiety for subsequent bioorthogonal conjugation.

Materials:

-

Antibody solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

1 M Sodium bicarbonate buffer, pH 8.3.

-

Desalting column (e.g., Sephadex G-25).

-

Reaction tubes and standard laboratory equipment.

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

-

Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

-

Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the concentration of the labeled antibody using a protein assay (e.g., BCA). The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the tetrazine at its characteristic wavelength (around 520-540 nm) and the protein at 280 nm.

-

Storage: Store the tetrazine-labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol for PROTAC Synthesis (General Outline)

This protocol provides a general outline for the synthesis of a PROTAC using this compound.

Materials:

-

POI ligand containing a primary or secondary amine.

-

E3 ligase ligand functionalized with a TCO group.

-

This compound.

-

Anhydrous DMSO or DMF.

-

Reaction vials and purification equipment (e.g., HPLC).

Procedure:

-

Step 1: Reaction of POI Ligand with Linker

-

Dissolve the amine-containing POI ligand and a slight molar excess of this compound in an appropriate anhydrous solvent (e.g., DMF with a non-nucleophilic base like DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by LCMS.

-

Purify the resulting POI ligand-linker intermediate by chromatography (e.g., silica (B1680970) gel or reverse-phase HPLC).

-

-

Step 2: iEDDA Reaction with E3 Ligase Ligand

-

Dissolve the purified POI ligand-linker intermediate and a slight molar excess of the TCO-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO/water mixture).

-

Stir the reaction at room temperature. The iEDDA reaction is typically fast and can be monitored by LCMS for the disappearance of reactants and the appearance of the PROTAC product.

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

-

Characterization and Validation:

-

Confirm the identity and purity of the synthesized PROTAC using LCMS and NMR.

-

Perform in vitro assays to evaluate the binding of the PROTAC to both the POI and the E3 ligase, and to assess its ability to induce the degradation of the POI in cell-based assays.

-

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined reactivity and bifunctional nature enable the straightforward construction of complex bioconjugates and novel therapeutic agents like PROTACs. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively leverage this reagent to advance their research in areas ranging from cellular imaging to targeted drug delivery and therapy.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Role of N-Hydroxysuccinimide Esters in Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are widely used for the covalent modification of proteins and other biomolecules.[1][2] This widespread use is due to their ability to efficiently label proteins by reacting with primary amines, such as those on lysine (B10760008) residues and the N-terminus, under mild conditions to form stable amide bonds.[1][3][] This technical guide provides an in-depth overview of the chemistry of NHS esters, factors influencing the labeling reaction, detailed experimental protocols, and common applications in research and drug development.

The Chemistry of NHS Ester-Mediated Protein Labeling

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The reaction is highly efficient and specific for primary amines, making it a preferred method for labeling biomolecules.[5]

Reaction Mechanism

The labeling of a protein with an NHS ester is a two-step process:

-

Activation: A carboxyl-containing molecule (e.g., a fluorescent dye, biotin (B1667282), or a drug molecule) is first activated by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the NHS ester.[6]

-

Conjugation: The resulting NHS ester is then reacted with the protein. The primary amine groups on the protein act as nucleophiles, attacking the ester and forming a stable amide linkage, while releasing NHS.[7]

Factors Influencing Labeling Efficiency

Several factors can significantly impact the success of a protein labeling experiment using NHS esters. Careful control of these parameters is crucial for achieving the desired degree of labeling and maintaining protein function.

pH: The pH of the reaction buffer is the most critical factor.[8][9] The reaction between an NHS ester and a primary amine is strongly pH-dependent.[8][10] The optimal pH range is typically between 7.2 and 8.5.[6][11] At a lower pH, the primary amines on the protein are protonated and thus less nucleophilic, leading to a reduced reaction rate.[11][12] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction and reduces the yield of the desired conjugate.[8][11]

Hydrolysis: A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1][6] The half-life of an NHS ester in an aqueous solution is significantly shorter at higher pH values. For instance, the half-life of an NHS-ester compound is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[6][13]

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target protein for reaction with the NHS ester.[11][14] Recommended buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[6]

Concentration: The concentration of both the protein and the NHS ester can impact labeling efficiency.[11] Higher protein concentrations (1-10 mg/mL) can improve the labeling efficiency.[2] Low protein concentrations can lead to less efficient crosslinking due to the competing hydrolysis reaction.[6][11] A molar excess of the NHS ester is typically used to drive the reaction to completion.[8]

Temperature and Incubation Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[6][11] Lower temperatures can help to minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.[11]

NHS Ester Solubility: Many NHS esters are not readily soluble in aqueous buffers. Therefore, they are often first dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the protein solution.[8][10] It is crucial to use high-quality, amine-free DMF to prevent unwanted side reactions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for NHS ester-based protein labeling to aid in experimental design.

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH is often between 8.3 and 8.5.[6][8] |

| Temperature | 4°C to Room Temperature | Lower temperatures minimize hydrolysis but may require longer reaction times.[6][11] |

| Reaction Time | 0.5 - 4 hours (RT) or Overnight (4°C) | Optimization may be required for specific proteins and labels.[6][11] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2] |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio should be determined empirically.[15] |

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures[6][13]

Experimental Protocols

This section provides a general protocol for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester of the desired label (e.g., fluorescent dye, biotin)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[2]

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., gel filtration column, desalting column)[3]

Procedure

-

Protein Preparation:

-

Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

The protein solution should be free of any amine-containing stabilizers like Tris, glycine, or BSA.[3]

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[2]

-

-

NHS Ester Solution Preparation:

-

Labeling Reaction:

-

Add the calculated amount of the NHS ester stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[15]

-

Gently mix the reaction mixture immediately.

-

Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[6][11]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.[15]

-

Incubate for 15-30 minutes.

-

-

Purification of the Labeled Protein:

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of label molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.[3]

-

-

Storage of the Labeled Protein:

-

Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protected from light if fluorescently labeled.[16] For long-term storage, the addition of a stabilizer like BSA and a bacteriostatic agent like sodium azide (B81097) is often recommended.[3]

-

Applications in Research and Drug Development

The versatility and efficiency of NHS ester chemistry have led to its widespread adoption in various scientific disciplines.

-

Fluorescent Labeling: NHS esters of fluorescent dyes are commonly used to label proteins for applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[8][17]

-

Biotinylation: The attachment of biotin to proteins via NHS esters allows for their detection and purification using avidin (B1170675) or streptavidin-based affinity systems.[8]

-

Crosslinking: Homobifunctional and heterobifunctional crosslinkers containing NHS esters are used to study protein-protein interactions and create specific protein conjugates.[6]

-

Antibody-Drug Conjugates (ADCs): NHS ester chemistry is a workhorse for the development of ADCs, where a potent drug is linked to a monoclonal antibody that targets cancer cells.[]

-

Immobilization: Proteins can be immobilized onto surfaces functionalized with NHS esters for applications in biosensors and immunoassays.[6][18]

Conclusion

NHS esters are invaluable tools for the specific and efficient labeling of proteins. A thorough understanding of the underlying chemistry and the factors that influence the reaction is paramount for successful and reproducible bioconjugation. By carefully controlling reaction parameters such as pH, temperature, and buffer composition, researchers can effectively label proteins for a wide range of applications in basic research, diagnostics, and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

- 17. researchgate.net [researchgate.net]

- 18. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bioorthogonal Chemistry with Tetrazines

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tetrazine bioorthogonal chemistry, a powerful tool for specific and efficient molecular labeling in complex biological systems. We will explore the core reaction mechanism, kinetic data, key applications, and detailed experimental protocols.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by native biochemical processes.[1] The concept, pioneered by Carolyn R. Bertozzi, has become indispensable for studying biomolecules like proteins, glycans, and lipids in real time and in their natural environment.[1] Among the various bioorthogonal strategies developed, the tetrazine ligation has emerged as a frontrunner due to its exceptionally rapid kinetics, high specificity, and biocompatibility.[2][3]

The most prominent tetrazine bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[4][5] This reaction's speed allows for efficient labeling even at the low concentrations typical of in vivo systems, making it a powerful tool for live-cell imaging, diagnostics, and pretargeted drug delivery.[4][6]

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The reaction between a tetrazine and a strained alkene like TCO is a form of [4+2] cycloaddition.[5] Unlike standard Diels-Alder reactions, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[3][5] The mechanism proceeds in a two-step cascade:

-

[4+2] Cycloaddition: The tetrazine and TCO first undergo a rapid cycloaddition to form a highly unstable tricyclic intermediate.[3]

-

Retro-Diels-Alder Reaction: This intermediate then immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[3][5]

The final product is a stable dihydropyridazine.[4] The release of nitrogen gas is a significant thermodynamic driving force that renders the reaction irreversible.[3]

Reactants and Kinetic Control

The exceptional speed of the tetrazine ligation is highly tunable based on the choice of reactants.

-

Tetrazines: 1,2,4,5-tetrazines are six-membered aromatic rings containing four nitrogen atoms.[5] Their reactivity is governed by the substituents on the ring. Electron-withdrawing groups (e.g., pyridyl, pyrimidinyl) lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate.[7] Conversely, electron-donating groups slow the reaction but can increase the tetrazine's stability.[7]

-

Dienophiles: The reactivity of the dienophile is primarily driven by ring strain.

-

Trans-cyclooctenes (TCOs): The highly twisted double bond in TCOs results in significant strain energy, making them extremely reactive partners for tetrazines.[1] They are the most commonly used dienophiles.

-

Cyclopropenes: These are small, highly strained molecules that also exhibit rapid reaction kinetics with tetrazines.[2]

-

Strained Alkynes: Cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), are also effective reaction partners.[7][8]

-

Norbornenes: While less reactive than TCOs, norbornenes are still used in many bioorthogonal applications.[9][10]

-

Quantitative Data

The performance of a bioorthogonal reaction is defined by its second-order rate constant (k₂). The tetrazine ligation boasts some of the fastest rate constants among all bioorthogonal reactions, enabling efficient labeling at micromolar or even nanomolar concentrations.[3][4]

Table 1: Second-Order Rate Constants (k₂) for Common Tetrazine-Dienophile Reactions

| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions | Source(s) |

|---|---|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 Methanol/Water | [1][11] |

| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | 3,300 | PBS, 37°C | [12] |

| 3-methyl-6-phenyl-s-tetrazine | TCO | 12,000 | PBS, 37°C | [12] |

| FITC-Tetrazine | Norbornene (NOR) | 0.22 | Not Specified | [9] |

| FITC-Tetrazine | Cyclooctyne (COY) | 0.25 | Not Specified | [9] |

| 3,6-diphenyl-s-tetrazine | Bicyclo[6.1.0]nonyne (BCN) | 4.2 | Methanol | [7] |

| 3,6-di-(2-pyrimidinyl)-s-tetrazine | Bicyclo[6.1.0]nonyne (BCN) | 210 | Methanol | [7] |

| Highly Reactive Tetrazine | TCO | up to 300,000 | Not Specified |[9] |

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Stability Characteristic | Application Note | Source(s) |

|---|---|---|---|

| 3-methyl-6-(p-(N-hydroxysuccinimidyloxycarbonyl)benzyl)-s-tetrazine | High serum stability | Despite slower kinetics, its stability is ideal for in vivo pretargeting assays. | [12] |

| 3,6-di-(2-pyridyl)-s-tetrazine | Moderate stability | A common benchmark, balances high reactivity with sufficient stability for many experiments. | [12] |

| Electron-rich Tetrazines | Generally more stable | Slower reaction rates but increased persistence in biological media. | [7] |

| Electron-poor Tetrazines | Generally less stable | Faster reaction rates but may degrade more quickly. Balancing reactivity and stability is key. |[13] |

Applications in Drug Development and Research

The unique properties of the tetrazine ligation have led to its widespread adoption in biomedical research.

Pretargeted Imaging and Therapy: This powerful strategy decouples the targeting and payload delivery steps to improve efficacy and reduce side effects.[5]

-

A biomolecule (e.g., an antibody that targets a tumor) functionalized with a dienophile (TCO) is administered.

-

This conjugate is allowed to accumulate at the target site (e.g., a tumor) while any unbound conjugate is cleared from circulation.

-

A much smaller, rapidly clearing molecule containing the tetrazine-payload (e.g., a potent drug or an imaging agent) is administered.

-

The tetrazine rapidly "clicks" with the TCO at the target site, concentrating the payload where it is needed and minimizing exposure to healthy tissues.[5][11]

"Click-to-Release" Systems: The tetrazine ligation can also be engineered to trigger the release of a molecule. In this approach, a drug or other molecule is "caged" via a TCO-carbamate linker.[14] The IEDDA reaction with a tetrazine cleaves the carbamate, liberating the active molecule precisely at the desired location.[14][15] This has significant potential for developing prodrugs that are activated only at the site of disease.[11]

Fluorogenic Labeling: Many tetrazine-fluorophore conjugates are designed to be quenched (non-fluorescent).[2] Upon reaction with a dienophile, the tetrazine is consumed, leading to a dramatic increase in fluorescence.[4] This "turn-on" capability is highly advantageous for live-cell imaging as it minimizes background signal from unbound probes, enabling no-wash experimental designs.[2][4]

Experimental Protocols

The following are generalized protocols. Researchers must optimize concentrations, incubation times, and buffer conditions for their specific systems.

Protocol 1: General Live-Cell Labeling

This protocol outlines the labeling of a target protein that has been metabolically or genetically tagged with a TCO dienophile.

-

Materials and Reagents:

-

Cells expressing the TCO-tagged protein of interest.

-

Appropriate cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Tetrazine-fluorophore conjugate stock solution (typically 1-10 mM in DMSO).

-

Fluorescence microscope with appropriate filter sets.

-

-

Cell Preparation:

-

Culture cells on a suitable imaging dish (e.g., glass-bottom plates) until they reach the desired confluency.

-

Ensure the TCO-tagged protein is expressed and localized correctly.

-

Gently wash the cells once with pre-warmed PBS.

-

-

Labeling Reaction:

-

Dilute the tetrazine-fluorophore stock solution in pre-warmed culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the PBS from the cells and add the tetrazine-containing medium.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time depends on the kinetics of the specific tetrazine-TCO pair.

-

-

Washing and Imaging:

-

For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound dye. For fluorogenic probes, this step may be unnecessary.[4]

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer.

-

Image the cells using a fluorescence microscope with the correct excitation/emission filters. Acquire images from both labeled and unlabeled control cells to assess specificity.[4]

-

Protocol 2: Protein-Protein Conjugation

This protocol describes the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.[3]

-

Protein Preparation:

-

Prepare the TCO-labeled protein and the tetrazine-labeled protein. This is often achieved by reacting the proteins with NHS-ester derivatives of TCO and tetrazine, respectively, in an amine-free buffer (e.g., PBS pH 7.2-8.0).[3]

-

Purify the labeled proteins using spin desalting columns or dialysis to remove excess, unreacted labeling reagents.[3]

-

Ensure both purified, labeled proteins are in a compatible buffer (e.g., PBS pH 7.4).

-

-

Conjugation Reaction:

-

Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio. The optimal ratio should be determined empirically.[3]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic color (pink/red) or by analyzing samples with SDS-PAGE, which will show the appearance of a new, higher molecular weight band corresponding to the conjugate.

-

-

Purification and Analysis:

-

(Optional) If necessary, purify the final conjugate from any unreacted protein using size-exclusion or ion-exchange chromatography.

-

Analyze the final product using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.

-

Conclusion

Tetrazine bioorthogonal chemistry, centered on the inverse-electron-demand Diels-Alder reaction, represents a pinnacle of chemical biology tools.[2] Its unparalleled kinetics, high selectivity, and operational simplicity have made it an essential technique for a wide range of applications, from fundamental cell biology to advanced therapeutic strategies.[3][5] The ability to tune reaction rates and develop sophisticated systems for pretargeting and controlled release ensures that tetrazine chemistry will continue to be a vital engine of innovation in research and drug development.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Tetrazine Bioorthogonal Chemistry in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The design and synthesis of the linker are critical for optimizing the efficacy of a PROTAC. In recent years, bioorthogonal chemistry has provided powerful tools for the modular and efficient synthesis of PROTACs, with tetrazine ligation standing out for its rapid kinetics and high specificity.[3]

This technical guide provides a comprehensive overview of the applications of tetrazine chemistry in PROTAC synthesis. It details the core principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction, outlines its use in various PROTAC strategies, and provides detailed experimental protocols and quantitative data for researchers in the field.

Core Principle: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The primary application of tetrazines in PROTAC synthesis revolves around the iEDDA reaction, a bioorthogonal "click" reaction between an electron-deficient tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[4] This reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and proceeds efficiently under physiological conditions without the need for a catalyst.[4] The reaction is highly specific and produces a stable conjugate with the release of nitrogen gas as the only byproduct.[4]

Applications of Tetrazine Chemistry in PROTAC Development

Tetrazine ligation has enabled several innovative strategies for PROTAC synthesis and application, primarily addressing challenges related to cell permeability, spatiotemporal control, and modular assembly.

CLIPTACs: In-Cell Click-Formed Proteolysis Targeting Chimeras

To overcome the often-poor cell permeability of large PROTAC molecules, the "CLIPTAC" strategy involves the separate administration of two smaller, more permeable precursors: a target protein ligand functionalized with a TCO group and an E3 ligase ligand functionalized with a tetrazine.[5] These precursors then self-assemble into the active PROTAC molecule inside the cell via the iEDDA reaction.

crPROTACs: Click-to-Release PROTAC Prodrugs

For enhanced spatiotemporal control and to minimize off-target effects, the "click-to-release" strategy is employed.[6] In this approach, a PROTAC is rendered inactive by "caging" a critical functional group with a TCO moiety. A separate tetrazine-functionalized molecule, often a ligand that targets a specific cell type (e.g., an RGD peptide for integrin-expressing cancer cells), is administered.[7] Upon localization to the target tissue, the iEDDA reaction occurs, releasing the active PROTAC.[6]

Theranostic Platforms

Tetrazine chemistry can be integrated into theranostic platforms that combine diagnostic imaging with targeted therapy. For instance, a glutathione (B108866) (GSH)-responsive molecule can be designed to release both a near-infrared (NIR) imaging agent and a tetrazine molecule within the tumor microenvironment. The released tetrazine then activates a co-administered TCO-caged PROTAC, enabling simultaneous tumor imaging and targeted protein degradation.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[8] The following table summarizes representative data for tetrazine-based PROTAC systems.

| PROTAC System | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |

| JQ1-CLIPTAC | BRD4 | CRBN | HeLa | ~1 µM (partial degradation) | >50% | [9] |

| ERK-CLIPTAC | ERK1/2 | CRBN | A375 | Not specified (degradation observed) | Not specified | [9] |

| TCO-ARV-771 + c(RGDyK)-Tz | BRD4 | VHL | HeLa (αvβ3+) | ~100-300 nM | >80% | [6] |

| HDAC PROTAC (JPS016) | HDAC1/HDAC3 | VHL | HCT116 | 0.55/0.53 µM | >80% | [10] |

| KRAS G12D Degrader | KRAS G12D | VHL | MiaPaCa-2 | 0.3-1 µM | >90% | [11] |

Experimental Protocols

Synthesis of a Tetrazine-Functionalized E3 Ligase Ligand (Tz-Thalidomide)

This protocol is a representative procedure for the synthesis of a tetrazine-functionalized thalidomide (B1683933) derivative for use in the CLIPTAC approach, based on published methods.[9][12]

Materials:

-

4-Fluorothalidomide

-

Tetrazine-amine linker (e.g., 3-(p-aminophenyl)-1,2,4,5-tetrazine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve 4-fluorothalidomide (1 equivalent) in anhydrous DMF.

-

Add the tetrazine-amine linker (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired Tz-thalidomide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of a TCO-Functionalized POI Ligand (JQ1-TCO)

This protocol outlines a general method for the synthesis of a TCO-functionalized JQ1 derivative.[9][13]

Materials:

-

(+)-JQ1-acid

-

TCO-amine linker (e.g., (1E,4E)-cycloocta-1,4-diene-6-amine)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling reagent

-

DIPEA

-

DMF

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve (+)-JQ1-acid (1 equivalent) in anhydrous DMF.

-

Add the TCO-amine linker (1.2 equivalents), BOP (1.2 equivalents), and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with water and extract with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain JQ1-TCO.

-

Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation

This is a standard protocol for evaluating the degradation of a target protein in cells treated with a PROTAC.[14][15]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound or vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer and then incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

LC-MS Protocol for Analysis of In-Cell CLIPTAC Formation

Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the formation of the active PROTAC within cells.[16]

Procedure:

-

Treat cells with the TCO-POI ligand and Tz-E3 ligand as described for the CLIPTAC approach.

-

Lyse the cells at various time points.

-

Perform a protein precipitation step on the cell lysates (e.g., with cold acetonitrile) to remove larger proteins.

-

Centrifuge the samples and collect the supernatant.

-

Analyze the supernatant by LC-MS/MS. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is typically used for separation.

-

Monitor for the mass-to-charge ratio (m/z) corresponding to the expected CLIPTAC molecule. The identity of the peak can be confirmed by its retention time and fragmentation pattern (MS/MS) compared to a synthetically prepared standard of the CLIPTAC.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of common PROTAC targets, BRD4 and ERK, and the general mechanism of VHL and CRBN E3 ligases.

Conclusion

Tetrazine bioorthogonal chemistry has become an indispensable tool in the development of advanced PROTACs. The iEDDA reaction provides a robust and versatile method for the modular synthesis of these complex molecules, enabling innovative strategies such as in-cell self-assembly and targeted prodrug activation. As the field of targeted protein degradation continues to evolve, the unique capabilities of tetrazine ligation will undoubtedly play a crucial role in the design and synthesis of the next generation of PROTAC therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this powerful chemical biology tool.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. eatris.cz [eatris.cz]

- 6. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 9. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. lifesensors.com [lifesensors.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. sciex.com [sciex.com]

The TCO-Tetrazine Ligation: A Comprehensive Technical Guide to its Core Principles for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the inverse electron-demand Diels-Alder reaction between trans-cyclooctene (B1233481) and tetrazine, detailing its mechanism, kinetics, experimental protocols, and applications in the precise manipulation of biological systems.

The bioorthogonal reaction between 1,2,4,5-tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a cornerstone of chemical biology and drug development.[1] Characterized by its exceptionally rapid kinetics, high specificity, and ability to proceed in complex biological milieu without the need for a catalyst, this ligation has become an invaluable tool for a myriad of applications, from cellular imaging to pre-targeted drug delivery.[2][3] This technical guide provides a thorough examination of the fundamental principles of the tetrazine-TCO ligation, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective implementation.

Core Principles: The Inverse Electron-Demand Diels-Alder Reaction

The tetrazine-TCO ligation is a prime example of an inverse electron-demand Diels-Alder (IEDDA) reaction.[4] This [4+2] cycloaddition occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[2] The reaction is initiated by the cycloaddition, forming an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product.[4][5] This irreversible release of N₂ serves as a thermodynamic driving force for the reaction.[4]

Several key factors influence the kinetics of this reaction:

-

Electronics: The rate of the IEDDA reaction is accelerated by decreasing the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[6] Therefore, electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine increase the reaction rate.[6]

-

Strain: The high ring strain of the trans-cyclooctene is a major contributor to its high reactivity. This strain is released during the cycloaddition, lowering the activation energy of the reaction.[2]

-

Sterics: Bulky substituents on either the tetrazine or the TCO can hinder the approach of the reactants, thereby slowing the reaction rate.[6]

-

Solvent: While the reaction proceeds in a variety of organic and aqueous solvents, the specific solvent can have a modest effect on the reaction rate.[7]

Quantitative Data: A Comparative Analysis of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the tetrazine-TCO ligation. The selection of the tetrazine and TCO derivatives can dramatically impact this rate, spanning several orders of magnitude. The following tables summarize representative kinetic data to guide the selection of reactants for specific applications.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water |

| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |

| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |

| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 ± 15,000 | Water, 25°C |

| ATTO-tetrazines | TCO | up to 1,000 | Not specified |

| Dipyridal tetrazine | TCO | 2,000 ± 400 | Not specified |

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[7][8][9]

Table 2: Typical Reaction Conditions

| Parameter | Value | Buffer/Solvent | Notes |

| Reaction pH | 6 - 9 | PBS buffer | For TCO-NHS ester reactions with primary amines, a pH of 7-9 is recommended.[8][10] |

| Reaction Temperature | Room Temperature, 4°C, 37°C | Aqueous or organic solvents | Dependent on the specific application and stability of biomolecules.[8][10] |

| Reaction Time | 10 minutes - 2 hours | Varies | Dependent on reactant concentrations and the specific tetrazine-TCO pair.[8] |

Experimental Protocols

The successful application of tetrazine-TCO ligation hinges on robust and well-defined experimental procedures. Below are detailed protocols for key experiments.

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol outlines the functionalization of two distinct proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.[4][10]

-

Protein A Modification with TCO-NHS Ester:

-

Prepare a solution of Protein A in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange.

-

Prepare a stock solution of a TCO-NHS ester (e.g., TCO-PEG4-NHS) in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the TCO-NHS ester to the Protein A solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Remove unreacted TCO-NHS ester using a spin desalting column.

-

-

Protein B Modification with Tetrazine-NHS Ester:

-

Follow the same procedure as for Protein A, substituting a tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS) for the TCO-NHS ester.

-

-

Tetrazine-TCO Ligation:

-

Combine the TCO-modified Protein A and the tetrazine-modified Protein B in a 1:1 molar ratio. A slight excess of one component can be used to drive the reaction to completion.

-

Incubate the mixture for 30-60 minutes at room temperature.

-

The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by analyzing the reaction mixture by SDS-PAGE, which will show the appearance of a higher molecular weight band corresponding to the conjugated protein.

-

Purify the final conjugate using size-exclusion chromatography if necessary.

-

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

The disappearance of the tetrazine's absorbance in the visible spectrum (typically around 520 nm) provides a convenient method for monitoring the reaction kinetics.[7][11]

-

Preparation:

-

Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).

-

Determine the molar extinction coefficient of the tetrazine at its λmax in the desired reaction buffer.

-

-

Measurement:

-

In a quartz cuvette, mix the TCO solution with the reaction buffer.

-

Place the cuvette in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding the tetrazine stock solution and mix rapidly.

-

Record the decrease in absorbance at the tetrazine's λmax over time.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (with a large excess of TCO), the natural logarithm of the absorbance versus time will be linear, and the observed rate constant (k_obs) can be determined from the slope.

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO.

-

Protocol 3: In Vivo Pre-targeted Imaging

This protocol describes a general workflow for pre-targeted in vivo imaging using a TCO-modified antibody and a radiolabeled tetrazine.[2]

-

Antibody-TCO Conjugate Administration:

-

Administer the TCO-conjugated antibody to the animal model (e.g., via intravenous injection).

-

Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.

-

-

Radiolabeled Tetrazine Administration:

-

Administer the radiolabeled tetrazine probe (e.g., ¹⁸F- or ⁶⁴Cu-labeled).

-

-

Imaging:

-

At various time points after tetrazine administration, perform imaging (e.g., PET or SPECT) to visualize the accumulation of the radiotracer at the target site.

-

Applications in Drug Development and Cellular Signaling

The tetrazine-TCO ligation has profound implications for drug development, enabling novel strategies for targeted therapy and the study of cellular signaling.

Pre-targeted Drug Delivery

Similar to pre-targeted imaging, a TCO-modified antibody can be used to localize a therapeutic payload. A tetrazine-conjugated drug is then administered, which reacts with the TCO-antibody conjugate at the target site, leading to a high local concentration of the drug and minimizing systemic toxicity.

"Click-to-Release" Prodrug Activation

In this sophisticated approach, the TCO moiety is incorporated into a "caged" prodrug in such a way that the ligation with a tetrazine triggers the release of the active therapeutic agent. This allows for spatiotemporal control over drug activation, as the drug is only released at the site where both the TCO-prodrug and the tetrazine are present.

Spatiotemporal Control of Cellular Signaling

The tetrazine-TCO ligation can be employed to achieve precise control over cellular signaling pathways. One powerful example is the bioorthogonal activation of kinases.[6] By genetically encoding a TCO-caged lysine (B10760008) at the active site of a kinase, the enzyme is rendered inactive.[6] Subsequent administration of a cell-permeable tetrazine derivative triggers the "uncaging" of the lysine residue, restoring the kinase's activity.[6] This allows researchers to turn on a specific signaling pathway at a desired time and location within a living cell or organism.

Conclusion

The tetrazine-TCO ligation has revolutionized the field of bioconjugation with its unparalleled speed and specificity. For researchers, scientists, and drug development professionals, this powerful bioorthogonal reaction offers a versatile and robust platform for a wide range of applications, from the precise construction of antibody-drug conjugates to the spatiotemporal control of cellular signaling pathways. As our understanding of this remarkable chemistry continues to grow, so too will the innovative solutions it provides for tackling complex challenges in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Bioorthogonal Chemical Activation of Kinases in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Tetrazine Linkers in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistries, among which the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and high specificity.[1] This reaction has become a cornerstone for various applications, including antibody-drug conjugates (ADCs), in vivo imaging, and the construction of complex biomaterials.[2][3][4] However, the successful application of tetrazine-based linkers is critically dependent on their stability in aqueous environments, a factor that can be influenced by a multitude of parameters including pH, temperature, and the presence of endogenous nucleophiles.[5][6][7] This technical guide provides a comprehensive overview of the stability of tetrazine linkers in aqueous solutions, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design and application of these powerful chemical tools.

Core Concepts of Tetrazine Stability

The stability of the 1,2,4,5-tetrazine (B1199680) ring in aqueous media is intrinsically linked to its electronic properties. The electron-deficient nature of the tetrazine ring, which is essential for its rapid reactivity with electron-rich dienophiles, also renders it susceptible to nucleophilic attack and subsequent degradation.[8] A general principle is that substituents on the tetrazine ring that are electron-withdrawing tend to accelerate the iEDDA reaction but concurrently decrease the linker's stability in aqueous solutions.[9] Conversely, electron-donating groups generally enhance stability, albeit often at the cost of reduced reaction kinetics. This reactivity-stability trade-off is a central consideration in the design of tetrazine-based bioconjugation strategies.[9]

Quantitative Analysis of Tetrazine Stability